molecular formula C14H9F3N2O B1449125 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261839-78-4

6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1449125
CAS RN: 1261839-78-4
M. Wt: 278.23 g/mol
InChI Key: LXHJURKXVNWLEI-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (6-TFMPP) is an organic compound belonging to the heterocyclic aromatic family of pyrrolo[3,2-b]pyridines. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 6-TFMPP has been extensively studied due to its potential applications in medicinal chemistry and material science. In particular, its unique chemical and physical properties have made it a target for various synthetic and analytical studies.

Scientific Research Applications

Structure and Vibrational Spectra Analysis

  • Research Focus : Theoretical and experimental investigations were conducted on the structure and vibrational spectra of related compounds, demonstrating the utility of these analyses in understanding the molecular characteristics of such compounds (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Anticancer Evaluation

  • Research Focus : Novel compounds structurally related to 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine have been synthesized and evaluated for anticancer activity. This highlights the potential of such compounds in the development of new anticancer agents (Chavva et al., 2013).

Cytotoxic Activity Analysis

  • Research Focus : A series of novel derivatives were prepared and screened for cytotoxic activity against various human cancer cell lines, underlining the importance of these compounds in cancer research (Kurumurthy et al., 2014).

Reaction Mechanism Studies

  • Research Focus : Studies on the reaction of amines with trifluoromethyl-β-diketones, leading to the formation of 1H-Pyrrolo[3,2-b]pyridines, provide insight into the reaction mechanisms and the influence of various factors on these processes (De Rosa et al., 2015).

Microwave-Assisted Synthesis and Bio-Evaluation

  • Research Focus : The microwave-assisted synthesis of novel compounds with potential antibacterial and antifungal properties demonstrates the versatility of these compounds in the field of medicinal chemistry (Jha & Ramarao, 2017).

Safety And Hazards

The safety and hazards associated with compounds containing a trifluoromethoxy group can vary depending on the specific compound. For example, a safety data sheet for a related compound, “6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine”, indicates that it is a flammable liquid and vapor, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHJURKXVNWLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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